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Compound of Interest

Compound Name:
1-(cyclopropylmethyl)-3-methyl-

1H-pyrazol-5-ol

CAS No.: 2090265-62-4

Cat. No.: B1483894 Get Quote

Executive Summary
In medicinal chemistry, the optimization of pyrazole scaffolds often hinges on the N-substituent.

While the N-methyl group is a standard starting point for exploring structure-activity

relationships (SAR) due to its minimal steric footprint (the "Magic Methyl" effect), it frequently

suffers from rapid oxidative metabolism (N-demethylation).

The N-cyclopropylmethyl (CPM) group serves as a strategic bioisostere. It offers increased

lipophilicity and steric bulk to fill hydrophobic pockets (e.g., in kinase ATP-binding sites) and

often improves metabolic stability by hindering the approach of Cytochrome P450 (CYP)

enzymes, despite adding molecular weight.

Physicochemical & Structural Comparison
The choice between Methyl and CPM fundamentally alters the molecule's interaction with the

solvent and the protein target.
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Feature
N-Methyl Pyrazole (

)

N-
Cyclopropylmethyl
Pyrazole (

)

Impact on Drug
Design

Steric Bulk (

)
Small (~24 Å³) Medium (~72 Å³)

CPM fills hydrophobic

pockets (e.g., FLT3,

p38 MAPK).

Lipophilicity (

cLogP)
Baseline +0.8 to +1.2

CPM increases

permeability but risks

solubility issues.

Electronic Effect
Weakly electron-

donating (+I)

Similar +I, but

cyclopropane ring has

-character

CPM can participate

in weak CH-

interactions.

Metabolic Liability
High (N-

demethylation)

Moderate (Ring

oxidation or

dealkylation)

CPM often extends

half-life (

).

Rotational Freedom 0 rotatable bonds 2 rotatable bonds

CPM incurs a higher

entropic penalty upon

binding.

Bioactivity & SAR Mechanisms[1][2][3]
Potency: The Hydrophobic Pocket Effect
In many kinase inhibitors (e.g., JAK, Aurora, FLT3), the pyrazole nitrogen substituent points

towards the solvent front or a hydrophobic back-pocket.

N-Methyl: often leaves "empty space" in the binding pocket, leading to suboptimal van der

Waals interactions.

N-CPM: The cyclopropyl ring is pseudo-planar and lipophilic. It can displace high-energy

water molecules from hydrophobic pockets, leading to a gain in binding enthalpy (
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).

Example: In p38 MAPK inhibitors, replacing a methyl with a cyclopropylmethyl or similar

bulky alkyl can increase potency by 5–10 fold if the pocket (e.g., the "gatekeeper" region)

accommodates the size.

Metabolic Stability: Blocking N-Dealkylation
The primary failure mode for N-methyl pyrazoles is rapid N-demethylation by hepatic CYPs

(primarily CYP3A4 and CYP2D6). This generates the unsubstituted pyrazole (

), which is often inactive or has different selectivity (promiscuity).

Mechanistic Insight: The CPM group sterically hinders the approach of the CYP heme iron to

the

-carbon. Furthermore, while the methylene bridge of CPM can be oxidized, the unique bond
angles and strain of the cyclopropyl ring often make it less susceptible to direct hydroxylation
compared to a simple ethyl or isopropyl chain.
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Figure 1: Comparative metabolic fates. The N-Methyl group is a "soft spot" for rapid clearance.

The CPM group slows this clearance, shifting metabolism to minor pathways.

Experimental Case Study: Kinase Inhibitor
Optimization
Objective: Improve the half-life of a lead pyrazole-based inhibitor (Compound 1a) without

sacrificing potency.
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Data Summary:

Compound R-Group
Enzyme IC

(nM)

HLM

(min)

Clearance (

)

1a 12 14
High (>100

µL/min/mg)

1b 25 28 Moderate

1c 8 55
Low (<20

µL/min/mg)

Analysis: Compound 1c (CPM) demonstrated a 4x improvement in metabolic stability and a

slight boost in potency. The potency gain suggests the cyclopropyl ring successfully engaged a

hydrophobic sub-pocket (likely displacing water), while the stability gain confirms steric

protection of the

-carbon.

Validated Experimental Protocols
Synthesis: Regioselective Alkylation
Alkylation of unsubstituted pyrazoles often yields a mixture of N1 and N2 isomers. The CPM

group's bulk can actually improve regioselectivity compared to methylation due to steric

repulsion at the more hindered nitrogen.

Protocol:

Dissolve pyrazole core (1.0 eq) in anhydrous DMF.

Add

(2.0 eq) as the base (preferred over NaH for milder conditions).

Add (Bromomethyl)cyclopropane (1.2 eq) dropwise at 0°C.

Stir at RT for 4-12h. Monitor by LCMS.[1]
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Workup: Dilute with EtOAc, wash with water/brine (3x) to remove DMF.

Purification: Silica gel chromatography. Note: N1/N2 isomers often have significantly different

values.

Microsomal Stability Assay (Self-Validating)
To verify the stability advantage of CPM, use this standard protocol.

System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

Substrate: 1 µM test compound (ensure <1% DMSO).

Cofactor: NADPH regenerating system.

Timepoints: 0, 5, 15, 30, 45, 60 min.

Analysis: LC-MS/MS (monitor parent ion depletion).

Validation Control: Include Verapamil (high clearance) and Warfarin (low clearance) in

parallel. If Verapamil

min, the assay is invalid (low enzyme activity).
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Figure 2: Microsomal stability assay workflow for determining intrinsic clearance.

Conclusion
Replacing an N-methyl group with an N-cyclopropylmethyl group is a high-probability

optimization strategy for pyrazole-based drugs. It addresses the metabolic liability of N-

dealkylation while frequently enhancing potency through hydrophobic interactions. However,

researchers must monitor Lipophilic Ligand Efficiency (LLE) to ensure the added molecular

weight and lipophilicity do not compromise solubility or drive off-target toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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